

Application Notes and Protocols for Calcium Flux Assay Using AMG 837

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Compound of Interest

Compound Name: AMG 837 calcium hydrate

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Introduction

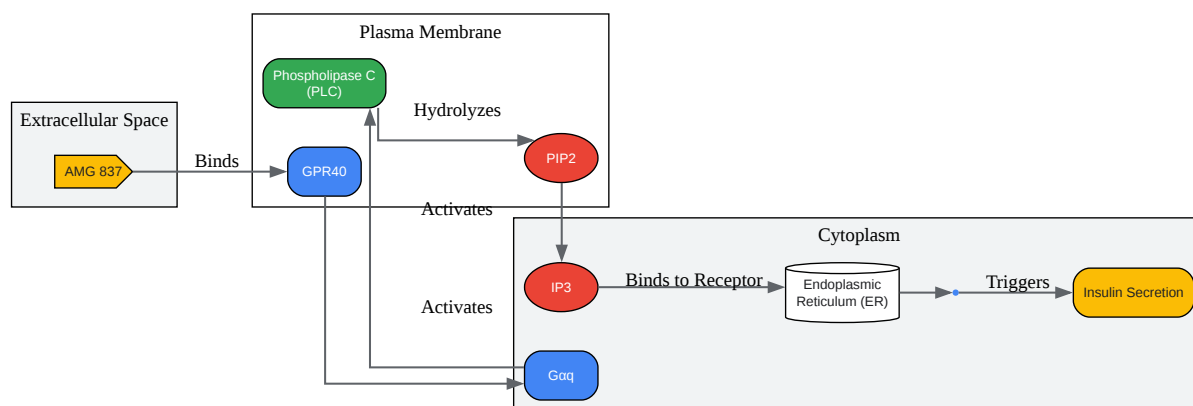
AMG 837 is a potent and orally bioavailable partial agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).^{[1][2][3][4]} It is important to note that while the initial query mentioned GPR55, current scientific literature identifies AMG 837 as a GPR40 agonist.^{[1][5][6]} Activation of GPR40 by agonists like AMG 837 in pancreatic β -cells leads to an increase in intracellular calcium concentrations, which in turn potentiates glucose-stimulated insulin secretion (GSIS).^{[1][5][6]} This makes AMG 837 a compound of interest for the research and development of therapeutics for type 2 diabetes.^{[1][2][3]}

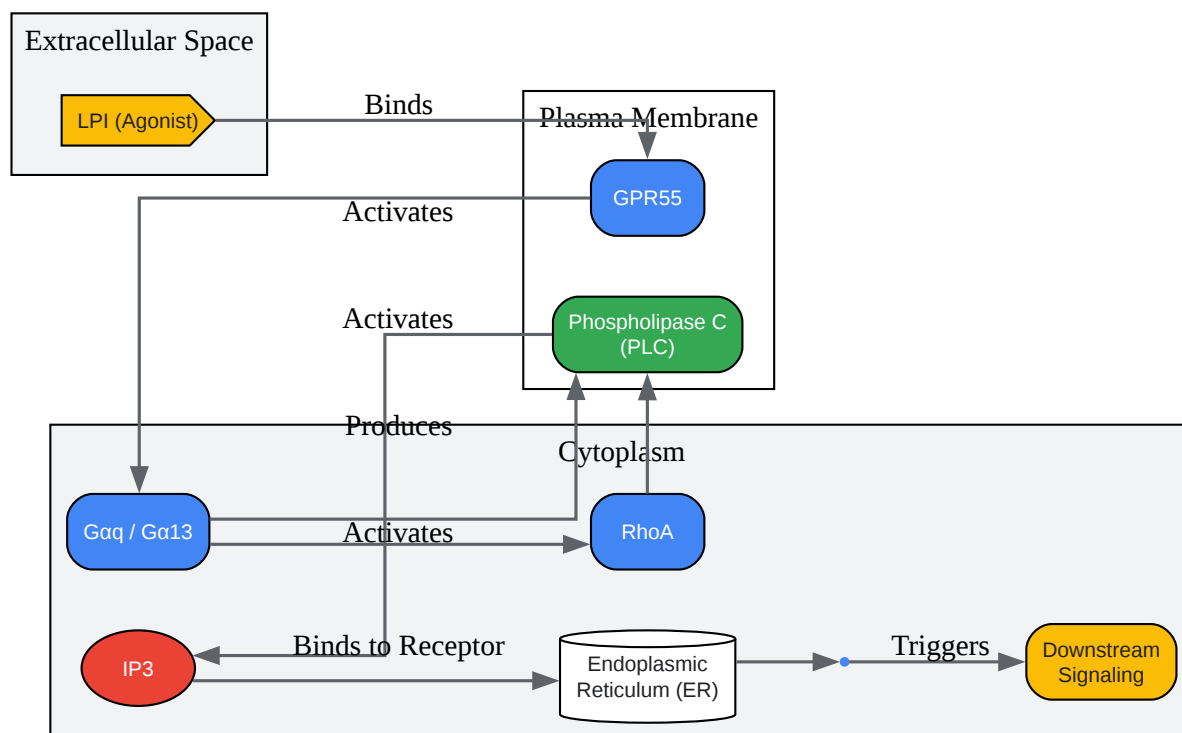
This document provides a detailed protocol for conducting a calcium flux assay to characterize the activity of AMG 837 on cells expressing human GPR40. The assay is a fundamental tool for quantifying the potency and efficacy of GPR40 agonists by measuring the transient increase in intracellular calcium following receptor activation.

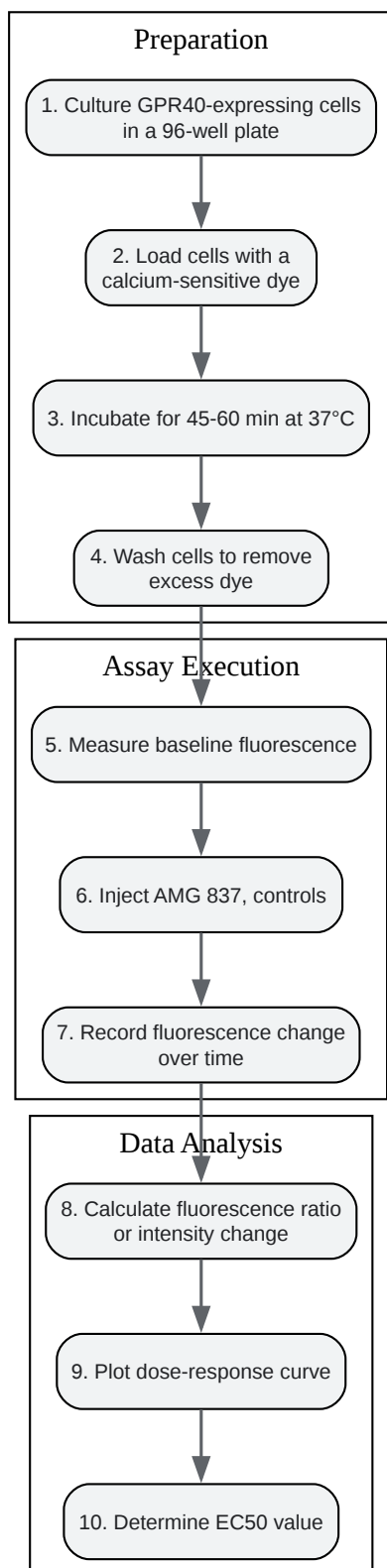
GPR40 Signaling Pathway

Activation of GPR40 by an agonist such as AMG 837 initiates a signaling cascade that results in the mobilization of intracellular calcium. The receptor is coupled to G α q/11 G-proteins.^[7] Upon agonist binding, the G α q subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the

endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signal for various cellular responses, including insulin secretion in pancreatic β -cells.^[7]







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